molecular formula C13H13NS B12604252 4-(2,5-Dimethylphenyl)sulfanylpyridine CAS No. 646511-44-6

4-(2,5-Dimethylphenyl)sulfanylpyridine

Cat. No.: B12604252
CAS No.: 646511-44-6
M. Wt: 215.32 g/mol
InChI Key: KBGFBIJVLVIURK-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)sulfanylpyridine is an organic compound with the molecular formula C13H13NS. It features a pyridine ring substituted with a sulfanyl group attached to a 2,5-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)sulfanylpyridine typically involves the reaction of 2,5-dimethylthiophenol with a pyridine derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of the carbon-sulfur bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic systems used.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)sulfanylpyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the sulfanyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,5-Dimethylphenyl)sulfanylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)sulfanylpyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfanyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethylphenyl)thiopyridine
  • 4-(2,5-Dimethylphenyl)selenopyridine
  • 4-(2,5-Dimethylphenyl)telluropyridine

Comparison

4-(2,5-Dimethylphenyl)sulfanylpyridine is unique due to the presence of the sulfanyl group, which imparts specific chemical and biological properties. Compared to its analogs with selenium or tellurium, the sulfur-containing compound may exhibit different reactivity and biological activity due to the distinct electronic and steric effects of sulfur .

Properties

CAS No.

646511-44-6

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)sulfanylpyridine

InChI

InChI=1S/C13H13NS/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12/h3-9H,1-2H3

InChI Key

KBGFBIJVLVIURK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=CC=NC=C2

Origin of Product

United States

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